![molecular formula C16H17N3S B2752866 5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2752866.png)
5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine
Description
5,6-Dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine (CAS 83548-61-2) is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6 and a phenethylamine moiety at position 3. Its molecular formula is C₁₆H₁₇N₃S, with a molecular weight of 299.39 g/mol . Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways.
Properties
IUPAC Name |
5,6-dimethyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-11-12(2)20-16-14(11)15(18-10-19-16)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYCCZAEQMQZNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and histamine receptor inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₈H₉N₃S
- Molecular Weight : 179.24 g/mol
- IUPAC Name : 5,6-dimethylthieno[2,3-d]pyrimidin-4-ylamine
- CAS Number : 4994-89-2
The compound features a thieno[2,3-d]pyrimidine core structure that is known for its diverse biological activities.
Anticancer Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their effects on the MDA-MB-231 breast cancer cell line. The results indicated that these compounds inhibited cell proliferation effectively, with some derivatives showing IC50 values comparable to established chemotherapeutic agents like paclitaxel .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 5.0 | Induces apoptosis |
Compound B | 8.5 | Inhibits cell cycle progression |
Compound C | 3.0 | Targets VEGFR signaling |
The above table summarizes the potency of selected compounds derived from thieno[2,3-d]pyrimidines against breast cancer cells.
Histamine Receptor Inhibition
Another significant aspect of the biological activity of this compound is its potential as an inhibitor of histamine receptors (H1R and H4R). Research has shown that compounds within this class can modulate histamine signaling pathways, which are implicated in various inflammatory processes.
In a patent study , it was noted that aminopyrimidine derivatives could effectively inhibit histamine receptors, suggesting potential therapeutic applications in treating allergic reactions and inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Histamine Receptor Activity :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thienopyrimidine Core
5,6-Dimethyl-N-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₃H₁₃N₃S₂
- Key Features : Replaces the phenethyl group with a 2-thienylmethyl substituent.
- The smaller substituent may reduce steric hindrance compared to phenethyl, possibly enhancing binding to flat active sites .
N-(4-Ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₆H₁₇N₃OS
- Key Features : Substituted with a 4-ethoxyphenyl group.
N-Propargyl-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₄H₁₂N₄S₂
- Key Features : Incorporates a propargyl group and a thiophen-2-yl moiety.
- This compound demonstrated -9.09 kcal/mol binding energy against chitinase ChtII, indicating high affinity .
Structural Modifications in Fused Ring Systems
N-Butyl-N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (Compound 14)
- Molecular Formula : C₁₉H₂₃N₃O
- Key Features: Replaces the thieno ring with a furo[2,3-d]pyrimidine core.
- This compound showed anti-tubulin activity, highlighting the impact of core heteroatom substitution .
7-Methyl-N-(substituted-phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
Halogenated Derivatives
6-Bromo-N-(4-(1-phenylethoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₉H₁₆BrN₃OS
- Key Features : Bromine substitution at position 4.
- This compound was synthesized for breast cancer research, suggesting bromine’s role in enhancing target engagement .
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine
Solubility and Pharmacokinetic Considerations
- Derivatives with polar groups (e.g., 4-ethoxyphenyl, hydrochloride salts) address this via hydrogen bonding or salt formation .
- Hydrochloride Salts: For example, N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine hydrochloride (Compound 21) showed improved solubility (Rf = 0.01 in methanol/ethyl acetate) compared to free bases .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.